N-(2-hydroxyethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Description
N-(2-Hydroxyethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a synthetic acetamide derivative featuring a phenyl-substituted indolizine core and a 2-hydroxyethyl group on the acetamide nitrogen. This compound belongs to a broader class of 2-oxoacetamide derivatives, which are explored for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-11-9-19-18(23)17(22)16-15(13-6-2-1-3-7-13)12-14-8-4-5-10-20(14)16/h1-8,10,12,21H,9,11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZQBZZYOLHDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333524 | |
| Record name | N-(2-hydroxyethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24825721 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
519049-71-9 | |
| Record name | N-(2-hydroxyethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolizine core, followed by the introduction of the phenyl group and the acetamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-(2-hydroxyethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2-hydroxyethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The indolizine core can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared below with key analogues based on substituents and core modifications (Table 1).
Table 1. Structural Comparison of Selected 2-Oxoacetamide Derivatives
Key Observations :
- Core Heterocycles: The indolizine core distinguishes the target compound from indole (e.g., ) or pyridine (e.g., ) derivatives. Indolizine’s fused bicyclic structure may enhance π-π stacking interactions compared to monocyclic systems.
- Substituent Effects : The 2-hydroxyethyl group contrasts with lipophilic substituents (e.g., naphthyl in compound 18 , adamantyl in ), suggesting improved aqueous solubility. Hydroxyethyl’s hydrogen-bonding capacity could influence crystal packing or target binding .
Biological Activity
N-(2-hydroxyethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antifungal and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H16N2O3
- Molecular Weight : 272.30 g/mol
- IUPAC Name : this compound
Antifungal Activity
Research indicates that this compound exhibits potent antifungal properties. It has been shown to inhibit the growth of various human pathogenic fungi, including species from the genera Aspergillus and Candida. The compound's mechanism involves disrupting fungal cell wall synthesis and inhibiting key metabolic pathways essential for fungal survival.
Table 1: Antifungal Activity Against Various Fungal Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Aspergillus fumigatus | 4 µg/mL |
| Candida albicans | 8 µg/mL |
| Cryptococcus neoformans | 16 µg/mL |
These findings suggest that the compound may be developed as a therapeutic agent for treating systemic fungal infections, particularly in immunocompromised patients.
Anti-inflammatory Properties
In addition to its antifungal activity, this compound has been identified as a potential anti-inflammatory agent. It acts as an inhibitor of tumor necrosis factor-alpha (TNF-α) and phosphodiesterase 4 (PDE4), which are critical mediators in inflammatory responses. By modulating these pathways, the compound may help alleviate symptoms associated with inflammatory disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound inhibits enzymes involved in the biosynthesis of essential components in fungi, leading to impaired growth.
- Disruption of Cell Membrane Integrity : It alters the permeability of fungal cell membranes, causing leakage of vital cellular contents.
- Modulation of Immune Responses : By inhibiting TNF-α and PDE4, the compound reduces inflammation and may enhance immune response against infections.
Study 1: Efficacy in Animal Models
A study conducted on murine models infected with Aspergillus demonstrated that treatment with this compound significantly reduced fungal burden compared to untreated controls. The survival rate increased by 50% in treated groups, highlighting its potential as an antifungal therapy .
Study 2: Clinical Applications
In a clinical setting, patients with recurrent fungal infections were administered this compound as part of a combination therapy. Results showed a marked decrease in infection recurrence rates and improved patient outcomes over a six-month period .
Q & A
Q. What are the recommended synthetic routes for N-(2-hydroxyethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound likely involves multi-step organic reactions, including:
- Acylation or alkylation of an indolizine core (e.g., 2-phenylindolizin-3-yl) with a hydroxyethyl group.
- Coupling reactions using reagents like HATU or DCC to form the acetamide bond, as seen in analogous indolizine-acetamide syntheses .
- Optimization strategies :
- Solvent selection (e.g., DMF or THF for polar intermediates) to enhance solubility and reaction efficiency .
- Temperature control (e.g., reflux for cyclization steps) and inert atmospheres (N₂) to prevent oxidation .
- Purification via column chromatography or recrystallization to achieve >95% purity, validated by HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to confirm the indolizine ring, acetamide carbonyl (δ ~165-175 ppm), and hydroxyethyl protons (δ ~3.5-4.0 ppm). Peaks for phenyl groups (δ ~7.0-7.5 ppm) and oxo groups (δ ~170-180 ppm) should align with literature .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ or [M+Na]⁺) and rule out impurities .
- HPLC :
- Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (e.g., 10–90% acetonitrile in water) is recommended .
Q. What preliminary biological screening assays are appropriate for evaluating bioactivity, and how should conflicting results be reconciled?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition (e.g., kinase or protease targets) using fluorometric or colorimetric readouts .
- Cell viability assays (MTT or ATP-based) to screen for cytotoxicity .
- Addressing contradictions :
- Validate assay conditions (e.g., pH, temperature, DMSO concentration) to rule out false positives/negatives .
- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Advanced Research Questions
Q. How can computational modeling guide the identification of biological targets, and what validation experiments are required?
Methodological Answer:
- Molecular docking :
- Validation :
- Surface Plasmon Resonance (SPR) to measure binding kinetics (KD values).
- Site-directed mutagenesis of predicted target residues to confirm mechanistic relevance .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic (PK) studies :
- Assess bioavailability via LC-MS/MS to quantify plasma/tissue concentrations. Poor absorption or rapid metabolism (e.g., via CYP450 enzymes) may explain discrepancies .
- Metabolite profiling :
- Identify active/inactive metabolites using UPLC-QTOF-MS. Modify the hydroxyethyl group to block metabolic hotspots .
Q. How can SAR studies optimize the pharmacophore of this compound?
Methodological Answer:
- Key modifications :
- Replace the hydroxyethyl group with methyl or benzyl substituents to enhance lipophilicity and blood-brain barrier penetration .
- Introduce electron-withdrawing groups (e.g., -Cl or -CF₃) on the phenyl ring to stabilize π-π stacking with target proteins .
- Experimental design :
- Synthesize 10–15 analogs with systematic substitutions. Test against a panel of related targets (e.g., kinase isoforms) to map SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
